molecular formula C10H13N9O2 B12805032 AzddDAPR (alpha) CAS No. 121231-92-3

AzddDAPR (alpha)

Cat. No.: B12805032
CAS No.: 121231-92-3
M. Wt: 291.27 g/mol
InChI Key: BFTAFRDMRHNFKO-JKUQZMGJSA-N
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Description

AzddDAPR (alpha), or 9-(3-azido-2,3-dideoxy-α-D-erythro-pentofuranosyl)-2,6-diaminopurine, is a nucleoside analog synthesized as part of efforts to develop antiviral agents targeting retroviruses like HIV and Moloney murine sarcoma virus (MSV). It is the α-anomer of 3'-azido-2',3'-dideoxy-2,6-diaminopurine riboside, synthesized via trimethylsilyl triflate-catalyzed transfer glycosylation . Key structural features include:

  • A 2,6-diaminopurine base.
  • A 3'-azido group replacing the hydroxyl group in the sugar moiety.
  • An α-configuration at the anomeric carbon (C1'), distinguishing it from the β-anomer.

X-ray crystallography reveals two orientations of the azido group in the β-anomer (active form), but conformational consistency in the rest of the molecule .

Properties

CAS No.

121231-92-3

Molecular Formula

C10H13N9O2

Molecular Weight

291.27 g/mol

IUPAC Name

[(2S,3S,5S)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6-/m0/s1

InChI Key

BFTAFRDMRHNFKO-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

AzddDAPR (alpha) can be synthesized through a series of chemical reactions involving the modification of purine nucleosides.

Industrial Production Methods

While specific industrial production methods for AzddDAPR (alpha) are not widely documented, the general approach involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. This includes the use of protective groups, selective deprotection, and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

AzddDAPR (alpha) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of AzddDAPR (alpha) with modified functional groups, which can have different biological activities .

Scientific Research Applications

AzddDAPR (alpha) has been extensively studied for its antiviral properties. It has shown potent activity against HIV by inhibiting the replication of the virus. The compound is also a potent inhibitor of adenosine deaminase, which enhances its antiviral effects .

In addition to its antiviral applications, AzddDAPR (alpha) has been investigated for its potential use in cancer therapy due to its ability to interfere with nucleic acid metabolism. It has also been studied for its potential use in gene therapy and as a tool in molecular biology research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

AzddDAPR (alpha) is compared to its β-anomer and related nucleoside analogs (Table 1):

Compound Anomer Key Modification Lipophilicity (LogP) Antiviral Activity (ED₅₀, μM) Selectivity Index (SI)
AzddDAPR (alpha) α 3'-azido, 2',3'-dideoxy Higher than β-anomer Inactive N/A
AzddDAPR (beta) β 3'-azido, 2',3'-dideoxy 1.2 (Octanol/water) 0.3 (HIV) 157
ddDAPR β 2',3'-dideoxy (no azido) 0.8 2.5–3.6 (HIV) 106
AzddGuo β 3'-azido, 2',3'-dideoxy (guanine base) 1.1 0.5 (HIV) 96
ddAdo β 2',3'-dideoxy (adenine base) 0.7 3.0 (HIV) 132

Key Observations :

  • Lipophilicity: The β-anomer of AzddDAPR is more lipophilic than ddDAPR and ddAdo due to the azido group, enhancing membrane permeability .
  • Stereochemistry: The α-configuration sterically hinders interaction with viral reverse transcriptase or cellular kinases, unlike the β-anomer .

Antiviral Activity and Selectivity

  • Inactivity of AzddDAPR (alpha): No inhibition of HIV or MSV is observed at concentrations up to 200 μM . In contrast, the β-anomer inhibits HIV at ED₅₀ = 0.3 μM and MSV at 1.0 μM, outperforming ddDAPR (ED₅₀ = 2.5–3.6 μM) .
  • Selectivity Indices (SI): The β-anomer’s SI (157) exceeds ddDAPR (106) and AzddGuo (96), indicating superior therapeutic windows .

Metabolic Pathways and Resistance

  • Deamination Sensitivity: ddDAPR and AzddDAPR (beta) are substrates for adenosine deaminase (ADA), converting them to guanine analogs (ddGuo/AzddGuo). However, AzddDAPR (beta) retains activity even in the presence of the ADA inhibitor 2'-deoxycoformycin, suggesting dual mechanisms: direct action as a 2,6-diaminopurine derivative or conversion to AzddGuo .
  • Resistance Profile : AzddDAPR (beta) may bypass resistance mechanisms affecting AzddGuo due to alternative activation pathways .

In Vivo Efficacy

  • MSV Model: AzddDAPR (beta) delays tumor formation in mice (mean onset: 11 vs. 5.3 days in controls) and increases survival (15.8 vs. 9.0 days) at 125 mg/kg/day .
  • Comparative Inactivity: Structural analogs like XylodDAPR and araDAPR (2'-deoxy-xyloside/arabinoside derivatives) are inactive against HIV and MSV, emphasizing the necessity of the 3'-azido group and β-configuration .

Mechanistic Insights

  • Enzyme Interactions: The β-anomer’s conformation allows efficient phosphorylation to its active triphosphate form, inhibiting viral DNA synthesis. The α-anomer’s orientation likely disrupts kinase recognition .
  • Cytostatic Effects : AzddDAPR (beta) inhibits cellular DNA synthesis at higher concentrations (200 μM), but its selectivity for viral over host enzymes reduces toxicity .

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